2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid
Overview
Description
2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorobenzyl group, a nitrophenyl group, and an oxobutanoic acid moiety, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring, often achieved using chlorine gas or a chlorinating agent like thionyl chloride.
Amidation: The formation of an amide bond between the nitrophenyl group and the oxobutanoic acid, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the chlorine atom with other nucleophiles, forming various substituted derivatives.
Scientific Research Applications
2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and chlorobenzyl groups may play a role in binding to these targets, while the oxobutanoic acid moiety could influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorobenzyl)-4-[(4-aminophenyl)amino]-4-oxobutanoic acid: Similar structure but with an amino group instead of a nitro group.
2-(4-bromobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid: Similar structure but with a bromine atom instead of a chlorine atom.
2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxopentanoic acid: Similar structure but with a pentanoic acid moiety instead of a butanoic acid moiety.
Uniqueness
2-(4-chlorobenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-(4-nitroanilino)-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c18-13-3-1-11(2-4-13)9-12(17(22)23)10-16(21)19-14-5-7-15(8-6-14)20(24)25/h1-8,12H,9-10H2,(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHSFKYHHLUMCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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